molecular formula C20H30N2O3 B2858669 Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1357353-34-4

Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B2858669
CAS No.: 1357353-34-4
M. Wt: 346.471
InChI Key: MGDREBKYHGSSGI-UHFFFAOYSA-N
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Description

Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound with the molecular formula C20H30N2O3. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom. The presence of the benzyl group and hydroxyl group in its structure makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[45]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of advanced polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate: This compound lacks the benzyl and hydroxyl groups present in tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate, making it less reactive in certain chemical reactions.

  • Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound contains an oxo group instead of a hydroxyl group, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its combination of the benzyl and hydroxyl groups, which provide it with distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-19(2,3)25-18(24)21-11-9-20(10-12-21)13-17(23)15-22(20)14-16-7-5-4-6-8-16/h4-8,17,23H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDREBKYHGSSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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